3-Hydroxy-5-oxo-ophiobola-7,19-dien-25-al
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Overview
Description
Ophiobolin C is a sesterterpenoid compound that belongs to the ophiobolin family of natural products. These compounds are characterized by a unique 5-8-5 tricyclic skeleton and are primarily isolated from fungi, particularly species of the genera Bipolaris and Aspergillus . Ophiobolin C exhibits significant cytotoxicity and has potential medicinal applications due to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ophiobolin C involves a bifunctional terpene synthase that catalyzes both chain elongation and cyclization . In Aspergillus ustus, the biosynthesis pathway includes the action of an unclustered oxidase that catalyzes dehydrogenation at specific sites . In a laboratory setting, the production of ophiobolin C can be achieved through heterologous expression in Escherichia coli, where the overexpression of codon-optimized genes and modulation of culture conditions significantly enhance yield .
Industrial Production Methods: Industrial production of ophiobolin C involves metabolic engineering and whole-cell biotransformation methods. By enhancing the expression of key biosynthetic genes and optimizing the supply of precursors and cofactors, high yields of ophiobolin C can be achieved . The use of ethanol and fatty acids as substrates has been shown to further improve production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving ophiobolin C include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed: The major products formed from the reactions of ophiobolin C include various ophiobolin derivatives, such as ophiobolin K and other structurally related compounds .
Scientific Research Applications
Ophiobolin C has a wide range of scientific research applications due to its biological activities. In chemistry, it is studied for its unique structure and potential as a lead compound for drug development . In biology and medicine, ophiobolin C is investigated for its cytotoxic effects on cancer cells and its potential as an antineoplastic agent . Additionally, it has applications in the study of apoptosis and as a chemokine receptor 5 antagonist . In industry, ophiobolin C is explored for its potential use as a nematicide and other agricultural applications .
Mechanism of Action
Ophiobolin C exerts its effects through multiple mechanisms. It inhibits human chemokine receptor 5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This blockade is considered a potential mode of action for the treatment of HIV-1 infection . Additionally, ophiobolin C induces apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ophiobolin C include other members of the ophiobolin family, such as ophiobolin A, ophiobolin B, and ophiobolin K . These compounds share the same tricyclic skeleton but differ in their functional groups and biological activities .
Uniqueness: Ophiobolin C is unique due to its specific functional groups, including a hydroxy group at position 3, an oxo group at position 5, and a formyl group at position 7 .
Properties
CAS No. |
19022-51-6 |
---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1R,3S,4S,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1 |
InChI Key |
PLWMYIADTRHIMY-LPPUBPALSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@@](CC3=O)(C)O)/C=O)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C |
Origin of Product |
United States |
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